molecular formula C13H16F2O B7871613 1-(3,5-Difluorophenyl)heptan-1-one

1-(3,5-Difluorophenyl)heptan-1-one

Cat. No.: B7871613
M. Wt: 226.26 g/mol
InChI Key: GJEONRARHRCAHO-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)heptan-1-one is an organic compound with the molecular formula C13H16F2O It is characterized by the presence of a heptanone backbone substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-difluorobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols or other reduced forms of the original compound.

    Substitution: Derivatives with various substituents replacing the fluorine atoms.

Scientific Research Applications

1-(3,5-Difluorophenyl)heptan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3,5-Difluorophenyl)heptan-1-one exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    3,5-Difluoroacetophenone: Similar in structure but with an acetophenone backbone.

    1-(3,5-Difluorophenyl)ethanone: Another related compound with a shorter carbon chain.

Uniqueness: 1-(3,5-Difluorophenyl)heptan-1-one is unique due to its heptanone backbone, which provides different chemical properties and reactivity compared to shorter-chain analogs. The presence of two fluorine atoms on the phenyl ring also contributes to its distinct characteristics, such as increased stability and specific reactivity patterns.

Properties

IUPAC Name

1-(3,5-difluorophenyl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O/c1-2-3-4-5-6-13(16)10-7-11(14)9-12(15)8-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEONRARHRCAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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